
CHROMOGRANIN A (124-143) (BOVINE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromogranin A (124-143) (Bovine) is a peptide fragment derived from the larger protein Chromogranin A, which is an intrinsically disordered protein belonging to the granin family. This protein was first discovered in the bovine adrenal medulla and is known to be cleaved into various functionally diverse peptides under certain physiological conditions . Chromogranin A and its derived peptides play significant roles in the neuroendocrine, immune, and digestive systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromogranin A (124-143) (Bovine) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of Chromogranin A (124-143) (Bovine) may involve recombinant DNA technology, where the gene encoding the peptide is inserted into an expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which can be purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Chromogranin A (124-143) (Bovine) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the peptide for specific research applications .
Common Reagents and Conditions: Common reagents used in the chemical modification of Chromogranin A (124-143) (Bovine) include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and substitution reagents such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from these reactions depend on the specific modifications being made. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may break these bonds. Substitution reactions can introduce new functional groups into the peptide .
Scientific Research Applications
Chromogranin A (124-143) (Bovine) has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying protein folding and stability. In biology, it is used to investigate the roles of Chromogranin A and its derived peptides in various physiological processes, such as hormone secretion and immune response . In medicine, Chromogranin A and its fragments are used as biomarkers for diagnosing and monitoring neuroendocrine tumors . In industry, the peptide is used in the development of diagnostic assays and therapeutic agents .
Mechanism of Action
The mechanism of action of Chromogranin A (124-143) (Bovine) involves its interaction with specific molecular targets and pathways. This interaction involves the binding of catestatin to the nicotinic cholinergic receptor, which blocks the receptor’s activity and prevents the release of catecholamines .
Comparison with Similar Compounds
Chromogranin A (124-143) (Bovine) can be compared with other similar peptides derived from Chromogranin A, such as vasostatin-1 and pancreastatin. These peptides share structural similarities but have distinct biological functions. For example, vasostatin-1 is involved in the regulation of vasoconstriction, while pancreastatin inhibits insulin release . The unique sequence and structure of Chromogranin A (124-143) (Bovine) contribute to its specific biological activities and make it a valuable tool for research .
Properties
CAS No. |
133633-11-1 |
|---|---|
Molecular Formula |
C78H120N24O35 |
Molecular Weight |
1953.951 |
InChI |
InChI=1S/C78H120N24O35/c1-35(2)23-41(64(123)86-30-55(109)99-19-5-10-48(99)72(131)87-31-56(110)100-20-8-13-51(100)77(136)137)89-54(108)29-85-73(132)49-11-6-21-101(49)76(135)47(34-105)98-62(121)36(3)88-66(125)38(14-16-52(80)106)92-74(133)50-12-7-22-102(50)75(134)40(9-4-18-83-78(81)82)93-68(127)43(25-59(115)116)90-53(107)28-84-65(124)42(24-58(113)114)95-71(130)46(33-104)97-70(129)45(27-61(119)120)96-67(126)39(15-17-57(111)112)91-69(128)44(26-60(117)118)94-63(122)37(79)32-103/h35-51,103-105H,4-34,79H2,1-3H3,(H2,80,106)(H,84,124)(H,85,132)(H,86,123)(H,87,131)(H,88,125)(H,89,108)(H,90,107)(H,91,128)(H,92,133)(H,93,127)(H,94,122)(H,95,130)(H,96,126)(H,97,129)(H,98,121)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,136,137)(H4,81,82,83)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI Key |
FKWODCKMWMFWHE-IZIWSLEDSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


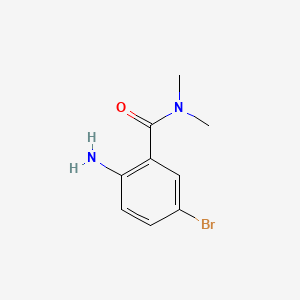
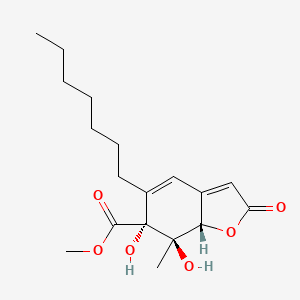
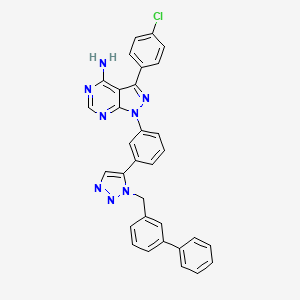
![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)
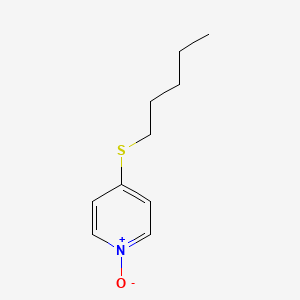
![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)
![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)
![4-[(2-Fluorophenyl)methyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)thiomorpholine-2-carboxamide](/img/structure/B590535.png)
![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)
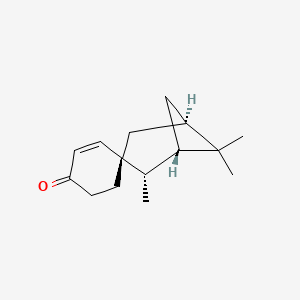
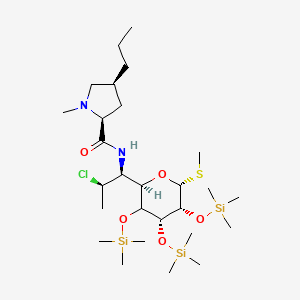
![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)
